molecular formula C22H24F6N4O2 B13435703 Sitagliptin impurity F

Sitagliptin impurity F

カタログ番号: B13435703
分子量: 490.4 g/mol
InChIキー: KXZDIEYEXQRASS-ZIAGYGMSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .

化学反応の分析

Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .

類似化合物との比較

Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.

Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .

特性

分子式

C22H24F6N4O2

分子量

490.4 g/mol

IUPAC名

(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1

InChIキー

KXZDIEYEXQRASS-ZIAGYGMSSA-N

異性体SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N

正規SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。